molecular formula C14H16N2O4S B5270721 4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5270721
M. Wt: 308.35 g/mol
InChI Key: JZTAACKEAUNNCN-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a dimethylsulfamoyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using furan-2-ylmethyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(METHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • 4-(DIMETHYLSULFAMOYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • 4-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Comparison:

  • 4-(METHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks one methyl group on the sulfamoyl moiety, which may affect its steric and electronic properties.
  • 4-(DIMETHYLSULFAMOYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Contains a thiophene ring instead of a furan ring, which can influence its reactivity and interaction with biological targets.
  • 4-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: Features a pyridine ring, which can alter its basicity and binding affinity to proteins.

4-(DIMETHYLSULFAMOYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-16(2)21(18,19)13-7-5-11(6-8-13)14(17)15-10-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTAACKEAUNNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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